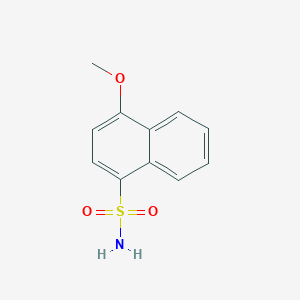

4-Methoxynaphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C11H11NO3S . It is used in various applications due to its sulfonamide group .

Synthesis Analysis

Sulfonamides, including 4-Methoxynaphthalene-1-sulfonamide, can be synthesized through various methods. One such method involves the reaction between substituted sulfonamides and aromatic aldehydes . Another efficient strategy for the preparation of sulfonamides involves NH4I-mediated amination of sodium sulfinates .Molecular Structure Analysis

The molecular structure of 4-Methoxynaphthalene-1-sulfonamide consists of a naphthalene core substituted with a methoxy group and a sulfonamide group .Chemical Reactions Analysis

The chemical reactions involving sulfonamides have been extensively studied. For instance, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxynaphthalene-1-sulfonamide can be found in various databases like PubChem .Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cell Applications

4-Methoxynaphthalene-1-sulfonamide derivatives have been utilized in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) introduced comb-shaped poly(arylene ether sulfone)s copolymers incorporating methoxy groups, which after functionalization, exhibited high proton conductivity, making them suitable for PEM material in fuel cells Kim, D., Robertson, G., & Guiver, M. (2008). This illustrates the chemical's potential in enhancing the efficiency and performance of fuel cell technology.

Fluorescent Sensing for CN- in Water

4-Amino-3-hydroxynaphthalene-1-sulfonic acid, a compound closely related to 4-Methoxynaphthalene-1-sulfonamide, demonstrated utility in fluorescent sensing of CN- ions in water, indicating a novel approach for selective recognition of CN- anions by Shi et al. (2013). This work highlights the application in environmental monitoring and safety Shi, B., Zhang, P., Wei, T., Yao, H., Lin, Q., & Zhang, Y. (2013).

Corrosion Inhibition

A study on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (closely related to 4-Methoxynaphthalene-1-sulfonamide) by Bouklah, Hammouti, Lagrenée, and Bentiss (2006) revealed its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid, with significant efficiency and potential for industrial applications in protecting metals against corrosion Bouklah, M., Hammouti, B., Lagrenée, M., & Bentiss, F. (2006).

Mecanismo De Acción

Target of Action

4-Methoxynaphthalene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Methoxynaphthalene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria. Folic acid is a precursor for the synthesis of nucleotides, which are essential components of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides prevent bacteria from replicating their DNA and producing essential proteins, thereby inhibiting their growth .

Pharmacokinetics

They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The primary result of 4-Methoxynaphthalene-1-sulfonamide’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and producing essential proteins. This leads to the death of the bacteria or inhibits their growth, effectively treating the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxynaphthalene-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . Therefore, the environmental presence of sulfonamides and their metabolites can be serious threats to ecosystems and human health .

Propiedades

IUPAC Name |

4-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDRZCQJLIEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355441 |

Source

|

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95834-50-7 |

Source

|

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.